6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline
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Overview
Description
6-BROMO-2-PHENYL-4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE is a heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.
Preparation Methods
The synthesis of 6-BROMO-2-PHENYL-4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE typically involves multiple steps, starting with the preparation of the quinoline core. The triazolothiadiazole moiety is then introduced through a series of reactions involving triazole and thiadiazine intermediates . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Commonly using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Often involving agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .
Scientific Research Applications
6-BROMO-2-PHENYL-4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolothiadiazole moiety is known to inhibit enzymes like carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines and quinoline derivatives. Compared to these compounds, 6-BROMO-2-PHENYL-4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE stands out due to its unique combination of pharmacologically active moieties, which confer a broader range of biological activities . Some similar compounds include:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- Quinoline N-oxides
- Triazole derivatives
Properties
Molecular Formula |
C21H16BrN5S |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
6-(6-bromo-2-phenylquinolin-4-yl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H16BrN5S/c1-2-6-19-24-25-21-27(19)26-20(28-21)16-12-18(13-7-4-3-5-8-13)23-17-10-9-14(22)11-15(16)17/h3-5,7-12H,2,6H2,1H3 |
InChI Key |
BYKGUHZKJFMVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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